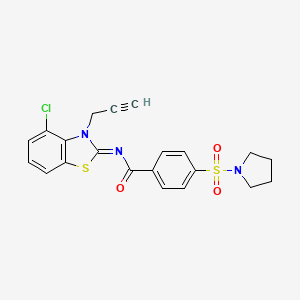

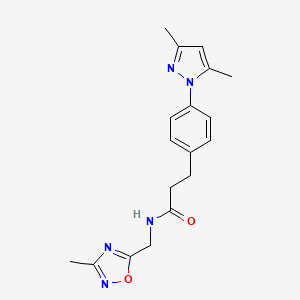

![molecular formula C23H21N3O5S2 B2761156 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide CAS No. 865160-59-4](/img/structure/B2761156.png)

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a methoxyethyl group, a sulfamoyl group, a benzothiazole group, and a phenoxybenzamide group. These groups could potentially contribute to the compound’s physical and chemical properties, as well as its reactivity .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds have been synthesized using various methods. For instance, benzothiazole derivatives have been synthesized by 1,3-dipolar cycloaddition of bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfamoyl group might undergo hydrolysis under acidic or basic conditions. The benzothiazole ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and stability can be predicted based on the functional groups present in the molecule .Aplicaciones Científicas De Investigación

Anti-Microbial and Anti-Biofilm Properties

This compound has been studied for its potential in treating infections caused by Staphylococcus aureus , including strains resistant to penicillin and methicillin . It exhibits anti-microbial and anti-biofilm activities, which are crucial in combating bacterial resistance and biofilm-associated infections.

Solvent-Dependent Reactions

Research has explored the solvent-dependent regio- and stereo-selective reactions involving derivatives of this compound . This is important for chemical synthesis processes where the control of reaction pathways is necessary for producing desired products.

Thermodynamic Properties and Intermolecular Interactions

The compound’s analogs have been used to investigate the thermodynamic properties and intermolecular interactions in novel ionic liquid systems . Such studies can lead to the development of new materials with specific thermal and physical properties for various industrial applications.

Enzymatic Synthesis of Modified Nucleic Acids

A derivative of this compound has been implicated in the enzymatic synthesis of 2’-modified nucleic acids, which are significant in the development of nucleic-acid-based therapeutics . This application is particularly relevant for the creation of new drugs and biomolecules with enhanced stability and efficacy.

Oxidative Dehydrogenative Coupling

The compound has been associated with promoting intramolecular acceptorless dehydrogenative coupling reactions . This application is vital for organic synthesis, where such reactions can lead to the efficient production of complex molecules without the need for external initiators or catalysts.

Safety and Hazards

Propiedades

IUPAC Name |

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O5S2/c1-30-14-13-26-20-12-11-19(33(24,28)29)15-21(20)32-23(26)25-22(27)16-7-9-18(10-8-16)31-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H2,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRDDAWWPVFNFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

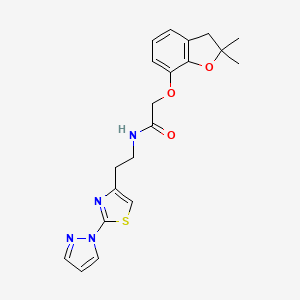

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2761075.png)

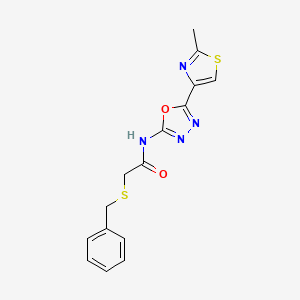

![4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2761078.png)

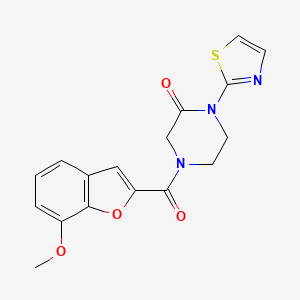

![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2761079.png)

![1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2761083.png)

![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2761087.png)

![2-[(2-Chlorobenzyl)amino]benzoic acid](/img/structure/B2761090.png)